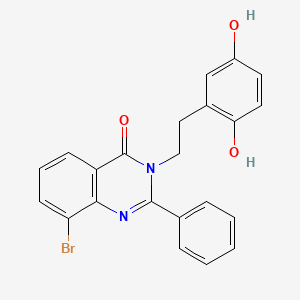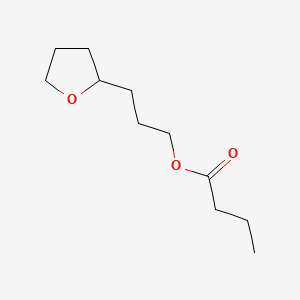
Butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxolan-2-yl)propyl butanoate is an ester compound with the molecular formula C10H18O3. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxolan-2-yl)propyl butanoate typically involves the esterification reaction between butanoic acid and 3-(oxolan-2-yl)propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of 3-(oxolan-2-yl)propyl butanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester product .
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-2-yl)propyl butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and 3-(oxolan-2-yl)propanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Butanoic acid and 3-(oxolan-2-yl)propanol.
Reduction: 3-(oxolan-2-yl)propanol and butanol.
Transesterification: A new ester and alcohol, depending on the reacting alcohol.
Scientific Research Applications
3-(Oxolan-2-yl)propyl butanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-(oxolan-2-yl)propyl butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing butanoic acid and 3-(oxolan-2-yl)propanol. These metabolites can then interact with various cellular pathways, potentially exerting biological effects such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent and in flavorings.
Methyl butyrate: An ester with a fruity odor, used in perfumes and flavorings.
Isopropyl butanoate: Similar structure but with an isopropyl group instead of the oxolan-2-yl group.
Uniqueness
3-(Oxolan-2-yl)propyl butanoate is unique due to the presence of the oxolan-2-yl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity and interactions with biological systems, making it distinct from other esters .
Properties
CAS No. |
63867-16-3 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-(oxolan-2-yl)propyl butanoate |
InChI |
InChI=1S/C11H20O3/c1-2-5-11(12)14-9-4-7-10-6-3-8-13-10/h10H,2-9H2,1H3 |
InChI Key |
BAEVROZWRARQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
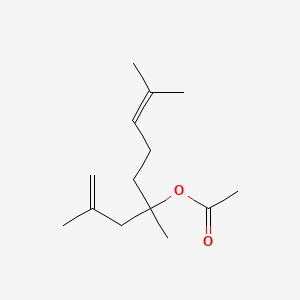
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
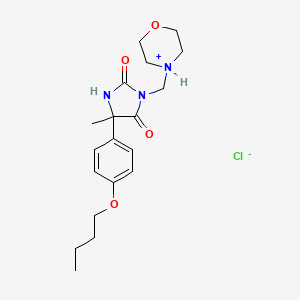
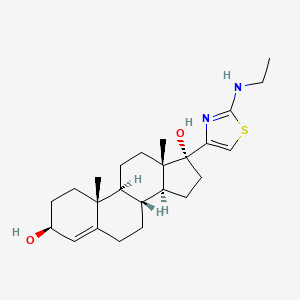



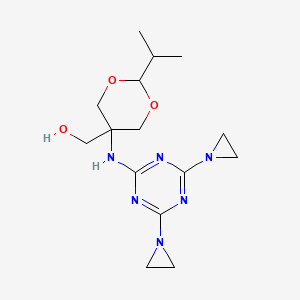
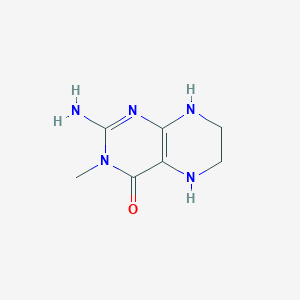
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
